molecular formula C20H20N4O3S2 B2719084 N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 1448132-90-8

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2719084
CAS RN: 1448132-90-8
M. Wt: 428.53
InChI Key: QEXZCBQYBVLNHI-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is often added to medicinal compounds that are biologically active, making it an important heterocyclic compound with broad-spectrum biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

The Fischer reaction, first reported in 1883, remains the pre-eminent method for the synthesis of indoles . On heating under acidic conditions, an arylhydrazone tautomerizes to the enehydrazine, and undergoes a [3,3]-sigmatropic rearrangement that results in the functionalization of an unactivated aromatic C–H position .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Aiming at the development of new antibacterial agents, researchers have synthesized novel heterocyclic compounds containing a sulfonamido moiety. These compounds were designed to act as potential antibacterial agents. The research involved the synthesis of pyran, pyridine, and pyridazine derivatives, along with pyrazole and oxazole derivatives. The antibacterial activity of these synthesized compounds was evaluated, and eight compounds were found to have high activities, indicating their potential in fighting bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Antiviral Activity

In another study, researchers synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives to evaluate their antiviral activity. The bioassay tests showed that certain compounds possessed anti-tobacco mosaic virus activity, suggesting these sulfonamide derivatives could be explored further for their antiviral properties (Chen et al., 2010).

Antimycobacterial Inhibitors

A study focused on derivatizing a series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides to create pyridinium derivatives. These new compounds exhibited excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis, showing potential for developing antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).

Theoretical Investigation and Molecular Docking Study

An investigation into antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies. This research explored the antimalarial activity and ADMET properties of synthesized sulfonamide derivatives, revealing their potential application in treating COVID-19 due to their excellent antimalarial activity and selectivity index (Fahim & Ismael, 2021).

Antimicrobial and Antiproliferative Agents

A study described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing their effectiveness as antimicrobial and antiproliferative agents. This research highlights the utility of sulfonamide derivatives in developing new therapeutic agents with significant antimicrobial and antiproliferative properties (El-Gilil, 2019).

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is significant interest among researchers to synthesize a variety of indole derivatives . The future direction in this field is likely to continue exploring the diverse biological activities of indole derivatives and their potential for new therapeutic applications .

properties

IUPAC Name

5-ethyl-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-2-16-7-10-20(28-16)29(26,27)21-12-14-24-19(25)9-8-18(22-24)23-13-11-15-5-3-4-6-17(15)23/h3-11,13,21H,2,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXZCBQYBVLNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide

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